ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C21H28N4O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O6/c1-5-31-21(28)25-10-8-24(9-11-25)18(26)13-22-20(27)15-12-14-16(29-3)6-7-17(30-4)19(14)23(15)2/h6-7,12H,5,8-11,13H2,1-4H3,(H,22,27) |
InChI Key |
DIYWUSUTASWUMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then coupled with a glycine derivative and subsequently reacted with piperazine and ethyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester or amide groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various indoline derivatives.
Scientific Research Applications
Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogous piperazine derivatives with variations in substituents, synthesis routes, and inferred biological properties.
Substituent Variations and Structural Analogues
Structural and Pharmacological Insights
- Indole Positioning : The target’s 2-substituted indole contrasts with 3-substituted indoles in , which may alter binding to serotonin or dopamine receptors due to spatial orientation .
- Piperazine Conformation : X-ray data for N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide confirms chair conformations in piperazine rings, suggesting similar stability in the target compound.
Biological Activity
Ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a piperazine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a piperazine core and an indole moiety, which contribute to its diverse pharmacological properties.
Structural Overview
The compound can be described as follows:
- Core Structure : Piperazine ring
- Functional Groups :
- Indole moiety (4,7-dimethoxy-1-methyl-1H-indole)
- Carbonyl group linked to a glycyl residue
- Ethyl ester functionality
This unique combination of structural elements is believed to play a critical role in the compound's interactions with biological targets.
Research indicates that this compound may interact with various receptors and enzymes involved in neurotransmission and immune responses. The presence of the indole structure suggests potential interactions with serotonin receptors, which are crucial in regulating mood and anxiety.
Biological Activities
The biological activities of this compound include:
- Antidepressant Effects : Similar to other piperazine derivatives, it may exhibit mood-enhancing properties.
- Anti-inflammatory Activity : The modulation of immune responses could result in reduced inflammation.
- Neuroprotective Properties : Potential protective effects on neuronal cells have been suggested based on its structural analogs.
Research Findings
Recent studies have explored the pharmacological potential of this compound through various assays. Below is a summary of findings from different research efforts:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Receptor Binding | Radiolabeled binding assays | Demonstrated significant binding affinity to serotonin receptors, indicating potential antidepressant effects. |
| Enzyme Inhibition | In vitro enzyme assays | Showed moderate inhibition of acetylcholinesterase (AChE), suggesting potential for cognitive enhancement. |
| Cytotoxicity Assessment | Sulforhodamine B assay | Exhibited low cytotoxicity in murine fibroblast cell lines at concentrations up to 30 µM. |
Case Studies
- Antidepressant Activity : A study involving animal models showed that administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups.
- Neuroprotective Effects : In a neurodegeneration model, the compound demonstrated protective effects against oxidative stress-induced neuronal damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Q & A
Q. Q1: What are the recommended synthetic routes for preparing ethyl 4-{N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the indole core and subsequent functionalization. Key steps include:
Indole Core Synthesis : Cyclization of substituted hydrazines with ketones under acidic conditions (e.g., HCl/EtOH) to form the 4,7-dimethoxy-1-methylindole moiety .
Glycine Coupling : Activation of the indole carbonyl group using carbodiimide reagents (e.g., EDC/HOBt) for coupling with glycine .
Piperazine Functionalization : Reaction of the glycine intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the piperazine-1-carboxylate group .
Q. Critical Parameters :
- Temperature control during cyclization (60–80°C) to avoid side reactions.
- Use of anhydrous solvents (e.g., DMF) for coupling steps to prevent hydrolysis.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Indole cyclization | HCl/EtOH, 70°C, 12 h | 60–75% | |
| Glycine coupling | EDC, HOBt, DMF, RT, 24 h | 50–65% | |
| Piperazine acylation | Ethyl chloroformate, TEA, DCM, 0°C | 70–85% |
Q. Q2: What analytical techniques are essential for characterizing this compound, and how can structural ambiguities be resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the indole, glycine, and piperazine moieties. Key signals include:
- Indole C-2 carbonyl at ~165–170 ppm (13C).
- Piperazine CH2COOEt protons as a quartet at δ 4.1–4.3 ppm (1H).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C24H29N4O7: 509.2034).
- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (indole C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹).
Q. Resolving Ambiguities :
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded regions (e.g., piperazine protons).
- X-ray Crystallography : Resolves stereochemical uncertainties if crystalline derivatives are obtained .
Advanced Research Questions
Q. Q3: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer: SAR Strategy :
Core Modifications :
- Replace the 4,7-dimethoxyindole with halogenated or alkylated analogs to assess electronic/steric effects on target binding .
- Vary the glycine linker (e.g., substitute with β-alanine or sarcosine) to alter conformational flexibility .
Piperazine Substituents :
- Introduce electron-withdrawing groups (e.g., CF3) on the piperazine ring to modulate solubility and metabolic stability .
Q. Assay Design :
Q. Table 2: Example SAR Findings
Q. Q4: How can conflicting data on the compound’s solubility and stability be systematically addressed?
Methodological Answer: Experimental Workflow :
Solubility Profiling :
- Use shake-flask method in buffers (pH 1–7.4) and DMSO to determine intrinsic solubility.
- Compare with computational predictions (e.g., logP via MarvinSketch).
Stability Studies :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .
- HPLC-MS Monitoring : Track degradation products (e.g., ester hydrolysis to carboxylic acid).
Q. Resolving Conflicts :
- Buffer-Dependent Effects : Note discrepancies due to ionic strength (e.g., phosphate vs. citrate buffers).
- Crystallinity vs. Amorphous Forms : Use DSC/XRD to assess physical form impact on stability .
Q. Q5: What computational methods are suitable for predicting the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate:
- MD Simulations : Model binding to plasma proteins (e.g., albumin) to predict half-life.
Q. Q6: How can researchers design experiments to investigate potential off-target effects in cellular models?
Methodological Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes to identify off-target interactions .
- CRISPR Screening : Perform genome-wide knockout screens to detect synthetic lethality or resistance mechanisms .
- Dose-Response Analysis : Measure IC50 shifts in the presence of target-specific inhibitors to confirm selectivity.
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
